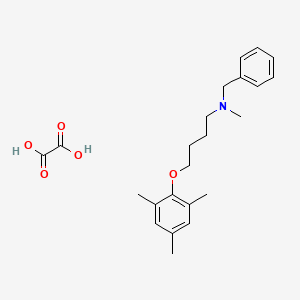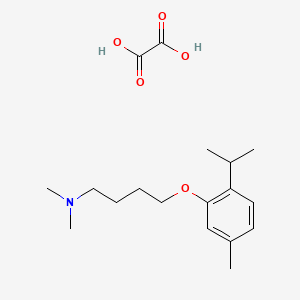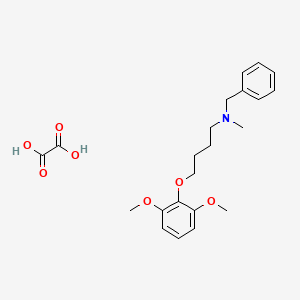![molecular formula C17H26BrNO5 B4040214 N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-2-butanamine oxalate](/img/structure/B4040214.png)
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-2-butanamine oxalate
Overview
Description
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C17H26BrNO5 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.09944 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methodologies and Related Compounds
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
- A study describes the determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a related brominated compound, using HPLC-MS/MS, which could be relevant for analytical techniques applicable to the compound of interest (Poklis et al., 2014).
Synthesis and Catalysis
- Research on the preparation of diastereoisomeric phosphines as ligands for nickel-catalyzed asymmetric cross-coupling, which could be relevant for synthetic approaches involving similar compounds (Hayashi et al., 1981).
Crystal Structure Analysis
- A paper on the crystal structure and herbicidal activity of a compound synthesized using bromine, highlighting the use of bromine in synthetic chemistry and its potential implications for studying related compounds (Liu et al., 2008).
Antiproliferative Effects and DNA Binding
- Investigation of dinuclear gold(III) compounds with bipyridyl ligands for potential cytotoxic and anticancer agents, which might offer insights into the biological interactions of structurally complex compounds (Casini et al., 2006).
Nonlinear Optical Properties
- A study on the synthesis and third-order nonlinear optical properties of [Mo3(μ3-S)(μ2-S2)3]4+ clusters, which could be relevant for exploring the physical properties of similarly structured compounds (Garriga et al., 2003).
Properties
IUPAC Name |
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]butan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO.C2H2O4/c1-5-13(4)17-7-6-8-18-15-12(3)9-11(2)10-14(15)16;3-1(4)2(5)6/h9-10,13,17H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYBYEAZEVYYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1Br)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B4040140.png)
![ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4040146.png)
![{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4040164.png)
![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4040179.png)

![1-(2-fluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4040209.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-chloro-4-nitrobenzoate](/img/structure/B4040226.png)
![3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4040228.png)
![N-({[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)propanamide](/img/structure/B4040230.png)

![(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4040243.png)

![1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040256.png)
